1-Formylpiperidine-2,6-dicarboxylic acid 1-Formylpiperidine-2,6-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 61009-75-4
VCID: VC19573686
InChI: InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C8H11NO5
Molecular Weight: 201.18 g/mol

1-Formylpiperidine-2,6-dicarboxylic acid

CAS No.: 61009-75-4

Cat. No.: VC19573686

Molecular Formula: C8H11NO5

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

1-Formylpiperidine-2,6-dicarboxylic acid - 61009-75-4

Specification

CAS No. 61009-75-4
Molecular Formula C8H11NO5
Molecular Weight 201.18 g/mol
IUPAC Name 1-formylpiperidine-2,6-dicarboxylic acid
Standard InChI InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14)
Standard InChI Key HGXPLFJJUMBXRW-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C(C1)C(=O)O)C=O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Formylpiperidine-2,6-dicarboxylic acid (C₈H₁₁NO₅) is a piperidine derivative with three functional groups:

  • Carboxylic acids at C2 and C6, enabling hydrogen bonding and metal coordination .

  • Formyl group at C1, introducing electrophilic reactivity for further derivatization.
    The piperidine ring adopts a chair conformation, with substituents influencing stereoelectronic properties. Computational models predict that the formyl group at C1 reduces ring flexibility compared to the parent piperidine-2,6-dicarboxylic acid .

Table 1: Comparative Molecular Properties

PropertyPiperidine-2,6-dicarboxylic acid 1-Formylpiperidine-2,6-dicarboxylic acid (Predicted)
Molecular formulaC₇H₁₁NO₄C₈H₁₁NO₅
Molecular weight (g/mol)173.17201.17
Functional groups2 × COOH2 × COOH, 1 × CHO
pKa (COOH)2.1, 4.7 ~2.3, ~4.9 (estimated)

Synthesis and Derivatization

Synthetic Routes

While no direct synthesis of 1-formylpiperidine-2,6-dicarboxylic acid is documented, plausible pathways include:

Formylation of Piperidine-2,6-dicarboxylic Acid

A Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride could introduce the formyl group at the piperidine nitrogen :

Piperidine-2,6-dicarboxylic acid+POCl3/DMF1-Formylpiperidine-2,6-dicarboxylic acid+Byproducts\text{Piperidine-2,6-dicarboxylic acid} + \text{POCl}_3/\text{DMF} \rightarrow \text{1-Formylpiperidine-2,6-dicarboxylic acid} + \text{Byproducts}

This method is analogous to pyridine formylation procedures described in patent WO2003082824A1 , which utilize dichloride intermediates for functional group interconversion.

Cyclization Strategies

Condensation of glutaric acid derivatives with formamide under acidic conditions could yield the target compound, though stereochemical control remains challenging.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Expected to exceed 50 mg/mL at pH 7 due to ionizable carboxyl groups .

  • Thermal stability: Decomposition likely above 200°C based on thermogravimetric analysis of similar piperidine carboxylates .

  • Tautomerism: The formyl group may participate in keto-enol tautomerism, influencing reactivity in biological systems.

Research Challenges and Future Directions

The absence of direct experimental data on 1-formylpiperidine-2,6-dicarboxylic acid highlights critical research gaps:

  • Stereochemical characterization: Chiral centers at C2/C6 require resolution via chiral HPLC or crystallography.

  • Biological activity profiling: Screening against kinase targets and ion channels is warranted based on structural analogs from marine sources .

  • Scalable synthesis: Adaptation of continuous flow methods from pyridine dicarboxylate production could improve yield and purity.

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